8-bromocinnoline-3-carboxylic acid
Description
Properties
CAS No. |
1782565-23-4 |
|---|---|
Molecular Formula |
C9H5BrN2O2 |
Molecular Weight |
253.1 |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 8-bromoquinoline-3-carboxylic acid with similar brominated quinoline/isoquinoline derivatives and related cinnoline compounds. Key differences in substituent positions, molecular properties, and applications are highlighted.
Brominated Quinoline Derivatives
7-Bromoquinoline-3-carboxylic Acid (CAS RN: 892874-34-9)
- Molecular Formula: C₁₀H₆BrNO₂ (same as the 8-bromo isomer).
- Molecular Weight : 252.06 g/mol.
- Key Difference : The bromine atom is at the 7-position instead of the 8-position. This positional isomerism may lead to distinct electronic and steric effects, influencing reactivity in cross-coupling reactions or binding affinity in biological targets .
6-Bromoquinoline-3-carboxylic Acid (CAS RN: 798545-30-9)
- Molecular Formula: C₁₀H₆BrNO₂.
- Molecular Weight : 252.06 g/mol.
8-Bromoquinoline-5-carboxylic Acid (CAS RN: 253787-45-0)
Brominated Isoquinoline Derivatives
8-Bromoisoquinoline-3-carboxylic Acid (CID: 73012952)
- Molecular Formula: C₁₀H₆BrNO₂.
- Molecular Weight : 252.06 g/mol.
- Key Difference: The isoquinoline scaffold differs from quinoline in nitrogen atom placement (positions 1 and 2 vs. 1 and 8). This structural variation may confer unique pharmacological properties, such as altered binding to enzymes or receptors .
Cinnoline Derivatives
4-Amino-8-fluoro-3-cinnolinecarboxylic Acid (CAS RN: 161373-45-1)
- Molecular Formula : C₉H₆FN₃O₂.
- Molecular Weight : 207.16 g/mol.
- Key Difference: The cinnoline core (two adjacent nitrogen atoms) replaces the quinoline system.
Data Tables
Table 1. Physicochemical Properties of Key Compounds
| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |
|---|---|---|---|---|
| 8-Bromoquinoline-3-carboxylic acid | 347146-16-1 | C₁₀H₆BrNO₂ | 252.06 | Br (8), COOH (3) |
| 7-Bromoquinoline-3-carboxylic acid | 892874-34-9 | C₁₀H₆BrNO₂ | 252.06 | Br (7), COOH (3) |
| 6-Bromoquinoline-3-carboxylic acid | 798545-30-9 | C₁₀H₆BrNO₂ | 252.06 | Br (6), COOH (3) |
| 8-Bromoisoquinoline-3-carboxylic acid | 73012952 | C₁₀H₆BrNO₂ | 252.06 | Br (8), COOH (3) |
| 4-Amino-8-fluoro-3-cinnolinecarboxylic acid | 161373-45-1 | C₉H₆FN₃O₂ | 207.16 | F (8), NH₂ (4), COOH (3) |
Preparation Methods
Richter Cyclization
The Richter cyclization, involving diazotization of o-aminophenylacetylenes, is a classical method for cinnoline synthesis. Adapting this approach, o-amino-bromophenylacetylene derivatives could be cyclized to introduce the bromine atom at position 8. Subsequent oxidation of a methyl or nitrile group at position 3 would yield the carboxylic acid. For example:
This route demands precise control over diazotization conditions to avoid side reactions.
Gould-Jacobs Reaction
Thermal cyclization of enamine precursors, as seen in quinoline synthesis, could be modified for cinnoline. Starting with a brominated aniline derivative and a β-keto ester, cyclization under acidic conditions forms the cinnoline ring. Hydrolysis of the ester then affords the carboxylic acid:
Patent CN103113298B highlights similar ester hydrolysis steps for quinoline derivatives.
Functional Group Introduction and Modification
Bromination Strategies
Direct bromination of cinnoline-3-carboxylic acid presents challenges due to the electron-withdrawing carboxylic acid group. However, bromine can be introduced prior to ring closure or via directed metalation.
Pre-Ring Bromination
Using a brominated starting material (e.g., 3-bromoanthranilic acid) ensures the bromine atom is incorporated during cyclization. For instance, reacting 3-bromoanthranilic acid with malonic acid derivatives under basic conditions forms a cinnoline precursor, which is subsequently oxidized to the carboxylic acid.
Post-Ring Bromination
Directed ortho-metalation (DoM) using lithium bases enables selective bromination. Protecting the carboxylic acid as an ester (e.g., methyl ester) allows for metalation at position 8, followed by quenching with Br₂ or N-bromosuccinimide (NBS).
Carboxylic Acid Installation
The carboxylic acid at position 3 can be introduced via oxidation or hydrolysis:
Oxidation of Methyl Groups
A methyl group at position 3 is oxidized using KMnO₄ or CrO₃ under acidic conditions. For example:
This method is effective but requires harsh conditions that may degrade sensitive substrates.
Hydrolysis of Nitriles or Esters
Nitriles can be hydrolyzed to carboxylic acids using aqueous HCl or H₂SO₄. Similarly, ester hydrolysis with dilute HCl or NaOH provides the acid:
Patent CN103113298B demonstrates this approach for quinoline esters.
Integrated Synthetic Routes
Route 1: Cyclization Followed by Bromination
-
Cinnoline-3-carboxylic acid synthesis : Cyclize o-aminophenylmalonic acid diethyl ester via Richter cyclization.
-
Ester hydrolysis : Convert the ester to carboxylic acid using 1–2 M HCl.
-
Bromination : Use CuBr₂ and tetrabutylammonium bromide (TBAB) in water at 100°C to introduce bromine at position 8.
Key Data :
Route 2: Brominated Precursor Approach
-
Synthesis of 8-bromoanthranilic acid : Brominate anthranilic acid using Br₂/FeBr₃.
-
Cyclization with diethyl malonate : Form cinnoline-3-carboxylate under basic conditions.
-
Ester hydrolysis : Acidify with HCl to yield the carboxylic acid.
Key Data :
Challenges and Optimization
-
Regioselectivity in Bromination : The electron-deficient cinnoline ring may lead to multiple bromination sites. Using directing groups (e.g., esters) or low-temperature reactions improves selectivity.
-
Acid Sensitivity : Strong acids during hydrolysis can protonate the cinnoline nitrogens, leading to decomposition. Buffered conditions (pH 5–6) mitigate this.
-
Purification : Column chromatography (PE/EA 20:1) effectively isolates the product .
Q & A
Q. What are the common synthetic routes for preparing brominated quinoline-3-carboxylic acid derivatives, and how do reaction conditions influence yields?
Brominated quinoline-3-carboxylic acids are typically synthesized via halogenation of precursor quinoline scaffolds. For example, bromination of 8-hydroxyquinoline derivatives using N-bromosuccinimide (NBS) in chloroform or tetrahydrofuran (THF) is a key step, followed by oxidation or substitution to introduce the carboxylic acid group . Reaction conditions (e.g., solvent polarity, temperature, and catalyst) critically impact regioselectivity and purity. For instance, trifluoromethyl-substituted analogs require controlled bromination to avoid side reactions at competing positions on the quinoline ring .
Q. How can researchers validate the structural identity of brominated quinoline-3-carboxylic acid derivatives?
Structural validation employs a combination of:
- NMR spectroscopy : and NMR to confirm substituent positions (e.g., bromine at C8, carboxylic acid at C3) and assess electronic effects .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formulas (e.g., CHBrNO for 8-bromoisoquinoline-3-carboxylic acid) .
- X-ray crystallography : Resolves ambiguities in regiochemistry, especially for isomers like 6-bromo vs. 8-bromo derivatives .
Q. What safety protocols are essential when handling brominated quinoline-carboxylic acids?
Key precautions include:
- Personal protective equipment (PPE) : Chemically resistant gloves (e.g., nitrile), lab coats, and eye protection to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine powders or vapors .
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved hazardous channels .
Advanced Research Questions
Q. How do substituent positions (e.g., bromine at C8 vs. C6) modulate the biological activity of quinoline-3-carboxylic acids?
Substituent positioning alters electronic and steric properties, impacting target binding. For example:
- C8-bromine : Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets, as seen in analogs targeting bacterial topoisomerases .
- C6-trifluoromethyl : Increases electron-withdrawing effects, potentially improving metabolic stability but reducing solubility . Comparative studies using analogs like 8-bromo-6-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 1065093-77-7) vs. 5-bromo-4-hydroxyquinoline-3-carboxylic acid (CAS 1065093-66-4) reveal significant differences in MIC values against E. coli .
Q. What methodological strategies resolve contradictions in reported biological activities of brominated quinoline derivatives?
Discrepancies often arise from variations in:
- Assay conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration) to ensure consistent results .
- Structural confirmation : Re-evaluate regiochemistry of disputed compounds via X-ray crystallography or 2D NMR (e.g., NOESY for spatial proximity analysis) .
- Cell-line specificity : Test compounds across multiple cell lines (e.g., HEK293 vs. HeLa) to distinguish target-specific effects from cell-type artifacts .
Q. How can researchers design derivatives of 8-bromoquinoline-3-carboxylic acid to enhance selectivity for kinase inhibition?
Rational design strategies include:
- Bioisosteric replacement : Substitute the carboxylic acid with a tetrazole group to improve metabolic stability while retaining hydrogen-bonding capacity .
- Fragment-based drug discovery (FBDD) : Use the bromine substituent as a "anchor" for fragment linking, as demonstrated in palladium-catalyzed β-arylation of sp C-H bonds .
- Molecular docking : Screen derivatives against kinase homology models (e.g., EGFR or VEGFR2) to prioritize candidates with optimal binding poses .
Data Contradiction Analysis
Q. Why do some studies report conflicting reactivity profiles for brominated quinoline-3-carboxylic acids in cross-coupling reactions?
Contradictions may stem from:
- Catalyst compatibility : Pd(PPh) vs. Pd(OAc) catalysts yield divergent Suzuki-Miyaura coupling outcomes due to differing oxidative addition rates .
- Protecting group strategy : Unprotected carboxylic acids may chelate metal catalysts, reducing efficiency. Methyl ester protection (e.g., 8-bromoquinoline-3-carboxylate) mitigates this issue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
